molecular formula C13H18N2O2 B13200902 Ethyl 2-cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate

Ethyl 2-cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate

Cat. No.: B13200902
M. Wt: 234.29 g/mol
InChI Key: UWHAKQOXXVMOEL-UHFFFAOYSA-N
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Description

Ethyl 2-cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate is a bicyclic heterocyclic compound characterized by an imidazo[1,2-a]pyridine core substituted with a cyclopropyl group at position 2 and an ethyl ester at position 2. This structure is part of a broader class of imidazo[1,2-a]pyridine derivatives, which are of significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial and antitubercular properties .

For example, similar compounds, such as ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate, are synthesized via condensation reactions with hydrazides or halide-mediated substitutions . The cyclopropyl substituent likely contributes to steric and electronic modulation, influencing reactivity and biological efficacy.

Properties

Molecular Formula

C13H18N2O2

Molecular Weight

234.29 g/mol

IUPAC Name

ethyl 2-cyclopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxylate

InChI

InChI=1S/C13H18N2O2/c1-2-17-13(16)12-11(9-6-7-9)14-10-5-3-4-8-15(10)12/h9H,2-8H2,1H3

InChI Key

UWHAKQOXXVMOEL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C2N1CCCC2)C3CC3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method includes the condensation of 2-aminopyridine with cyclopropyl ketone, followed by cyclization and esterification to yield the desired product . Reaction conditions often involve the use of catalysts such as Lewis acids and bases, and the reactions are typically carried out under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. In medicinal applications, it is believed to inhibit the activity of certain enzymes or proteins essential for the survival of pathogens. The compound’s unique structure allows it to bind effectively to these targets, disrupting their normal function and leading to the death of the pathogen .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural and physicochemical parameters of Ethyl 2-cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate with analogous derivatives:

Compound Name Substituent (Position 2) Molecular Formula Molecular Weight (g/mol) Notable Properties
Target Compound Cyclopropyl C₁₃H₁₈N₂O₂* ~242.3 Higher solubility vs. bulky substituents
Ethyl 2-tert-butyl variant (Discontinued) tert-Butyl C₁₃H₂₀N₂O₂ 236.31 Lower solubility due to bulky group
Ethyl 5-chloro-8-iodo variant Chloro (5), Iodo (8) C₁₀H₈ClIN₂O₂ 350.54 Enhanced halogen-driven reactivity
tert-Butyl 2-amino variant Amino C₁₂H₁₉N₃O₂ 237.30 Improved hydrogen bonding potential
Ethyl 2-(3-methylbutan-2-yl) variant 3-Methylbutan-2-yl C₁₅H₂₄N₂O₂ 264.36 Increased lipophilicity

*Estimated based on cyclopropyl (C₃H₅) substitution.

Key Observations:

  • Substituent Effects : Bulky groups (e.g., tert-butyl) reduce solubility but may enhance metabolic stability. Smaller substituents like cyclopropyl balance solubility and steric effects .
  • Halogenation : Halogenated derivatives (e.g., 5-chloro-8-iodo) exhibit higher molecular weights and altered reactivity, making them candidates for electrophilic substitution reactions .
Antimicrobial and Antitubercular Potential
  • The target compound’s structural analogs, such as Compound 61 (Ethyl 2-ethyl variant), demonstrate efficacy against Mycobacterium tuberculosis, with a 65% yield in synthesis and confirmed activity via NMR characterization .
  • Pyrazole and thiazolidine derivatives incorporating the imidazo[1,2-a]pyridine core show broad-spectrum antimicrobial activity, suggesting the cyclopropyl variant may share similar mechanisms .
Hydrogen Bonding and Target Interactions

Biological Activity

Ethyl 2-cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate (CAS Number: 2059926-90-6) is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine family. Its unique structure and properties have garnered attention for various biological activities, including potential applications in medicinal chemistry.

PropertyValue
Molecular FormulaC₁₃H₁₈N₂O₂
Molecular Weight234.29 g/mol
IUPAC NameEthyl 2-cyclopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxylate
InChI KeyUWHAKQOXXVMOEL-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. This compound is believed to inhibit certain enzymes or proteins essential for pathogen survival. The structural features of the compound allow it to effectively bind to these targets, disrupting their normal functions and potentially leading to therapeutic effects against various diseases.

Biological Activities

  • Anticancer Activity : Preliminary studies indicate that derivatives of imidazo[1,2-a]pyridine compounds exhibit significant anticancer properties. For example, some derivatives have shown IC₅₀ values in the low micromolar range against cancer cell lines by inhibiting tubulin polymerization and arresting the cell cycle at the G2/M phase . This suggests that this compound may also possess similar anticancer potential.
  • Anti-inflammatory Effects : Compounds within this class have demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as TNF-alpha. Studies have shown that certain analogs can significantly reduce LPS-induced TNF-alpha release in cellular models .
  • Antioxidant Activity : Research has indicated that certain derivatives exhibit pronounced antioxidant effects in various assays (e.g., ABTS and FRAP tests), suggesting a potential role in combating oxidative stress-related conditions .

Case Study 1: Anticancer Efficacy

A study focusing on imidazo[1,2-a]pyridine derivatives highlighted one compound with an IC₅₀ of approximately 0.283 mM against TNF-alpha release in whole blood assays. This compound was identified as having a better metabolic profile compared to standard treatments .

Case Study 2: Anti-inflammatory Mechanism

In another investigation involving MK2 inhibitors derived from imidazo[1,2-a]pyridine structures, it was found that these compounds inhibited intracellular phosphorylation of HSP27 and significantly reduced TNF-alpha release in murine models . This supports the hypothesis that this compound may exert similar anti-inflammatory effects.

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